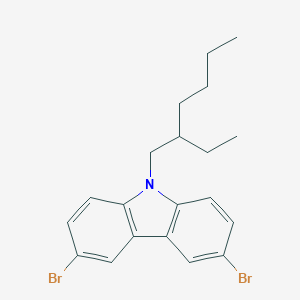

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFZWZGIGKUBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587840 | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173063-52-0 | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole"

An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a key intermediate in the synthesis of advanced organic materials.[1] Its molecular architecture is strategically designed for utility: the carbazole core provides a rigid, electron-rich platform with excellent thermal stability and hole-transporting properties.[2] The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, enabling facile C-C bond formation through cross-coupling reactions like Suzuki and Kumada polymerizations.[3] Finally, the branched 2-ethylhexyl group attached to the nitrogen at the 9-position is crucial for imparting solubility in common organic solvents, a critical requirement for the fabrication of solution-processed electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and validated analytical techniques.

Part 1: Molecular Synthesis Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 9H-carbazole. This strategy involves:

-

Electrophilic Bromination: Introduction of bromine atoms at the electron-rich 3 and 6 positions of the carbazole ring.

-

N-Alkylation: Attachment of the 2-ethylhexyl solubilizing group to the carbazole nitrogen.

This sequential approach is logical because the N-H proton of carbazole is acidic and can interfere with certain electrophilic bromination conditions. Performing the bromination first on the parent heterocycle yields the stable 3,6-Dibromo-9H-carbazole intermediate.[5]

Caption: The two-step synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)

This procedure is based on the well-established electrophilic bromination of carbazole. The nitrogen atom's lone pair activates the aromatic rings, directing substitution primarily to the 3 and 6 positions.

-

Reagents & Equipment:

-

9H-Carbazole (1 equivalent)

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 9H-carbazole in DMF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS is a milder, more selective alternative to liquid bromine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker of cold water. A precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF and unreacted starting material.

-

Dry the resulting white to off-white powder under vacuum. This intermediate, 3,6-Dibromo-9H-carbazole, is typically of sufficient purity for the next step.[4][5]

-

Step 2: Synthesis of this compound

This is a classic N-alkylation reaction.[6] A strong base is required to deprotonate the carbazole nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide.

-

Reagents & Equipment:

-

3,6-Dibromo-9H-carbazole (1 equivalent)

-

3-(Bromomethyl)heptane (2-ethylhexyl bromide) (1.5 equivalents)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (3 equivalents)

-

Acetone or Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a stirred suspension of 3,6-Dibromo-9H-carbazole and powdered KOH in acetone, add 2-ethylhexyl bromide dropwise at room temperature.[7] The use of a strong base like KOH is critical to generate the carbazolide anion.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product as an oil or waxy solid.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, typically using a hexane/DCM gradient.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent.

-

Further purification can be achieved by recrystallization from ethanol or isopropanol to yield a white crystalline solid.

-

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization.

Sources

"physicochemical properties of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole"

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Introduction

This compound is a pivotal molecular building block in the field of organic electronics.[1][2] As a derivative of carbazole—a class of nitrogen-containing heterocyclic aromatic compounds known for their favorable electronic properties and high thermal stability—this material has garnered significant attention.[3][4] Its unique structure, featuring bromine atoms at the 3 and 6 positions and a branched 2-ethylhexyl group at the 9-position, makes it an exceptionally versatile precursor for a new generation of high-performance organic semiconductors.[5][6] The bromine substituents serve as reactive sites for facile cross-coupling reactions, such as Suzuki and Kumada polymerizations, enabling the synthesis of well-defined conjugated polymers.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its molecular identity, physical characteristics, thermal stability, and its critical electrochemical and optical properties that underpin its use in advanced applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[7] The protocols and analyses presented herein are framed from the perspective of applied materials science, offering not just data, but the rationale behind the characterization workflows essential for research and development professionals.

Section 1: Molecular and Chemical Identity

The precise chemical structure is the foundation of a material's properties. The carbazole core provides a rigid, planar π-conjugated system conducive to charge transport, while the peripheral groups are strategically chosen to impart solubility and reactivity.[6][8] The 2-ethylhexyl group is particularly effective at enhancing solubility in common organic solvents, a critical requirement for solution-based processing of electronic devices.[6] The bromine atoms are the key synthetic handles for building larger polymeric structures.[5]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3,6-dibromo-9-(2-ethylhexyl)carbazole | [9] |

| CAS Number | 173063-52-0 | [5][7][9][10] |

| Molecular Formula | C₂₀H₂₃Br₂N | [5][7][9] |

| Molecular Weight | 437.22 g/mol | [5][7][9] |

| Purity | ≥ 98% (GC) |[7][10] |

Section 2: Physical Properties

The physical state and solubility are paramount for the practical application of this compound, especially in solution-processed fabrication techniques like spin coating, doctor blading, or inkjet printing.[5][11] The compound typically presents as a liquid, which simplifies handling and solution preparation compared to solid-state analogues.[7][10]

Table 2: Physical Characteristics

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Clear, colorless to pale yellow liquid | [7][10][12] |

| Physical State | Liquid at room temperature | [10][12] |

| Melting Point | -65 °C (lit.) | [13] |

| Boiling Point | 205 °C (lit.) | [13] |

| Flash Point | 74 °C (lit.) / 258 °C | [13][14] |

| Solubility | Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Chloroform) |[11] |

Note on Discrepancies: Literature and supplier data show variations, particularly for the flash point.[13][14] Researchers should always consult the specific safety data sheet (SDS) from their supplier.[13] The reported low melting point is consistent with its liquid state at ambient temperatures.[10][13]

Field Insight: The Role of the 2-Ethylhexyl Group

The choice of a 2-ethylhexyl side chain is a deliberate design feature. Its branched, bulky nature effectively disrupts the intermolecular π-π stacking that is common in planar aromatic molecules like carbazole. This disruption inhibits crystallization and significantly enhances solubility in organic solvents.[6] For device fabrication, this is crucial for forming uniform, amorphous thin films, which leads to more consistent and reliable device performance by avoiding issues like grain boundaries that can act as charge traps.

Section 3: Thermal Stability Analysis

The operational lifetime and processing window of organic electronic devices are directly linked to the thermal stability of the constituent materials.[3][4] Materials must withstand fabrication temperatures (e.g., during annealing) and resist degradation from heat generated during device operation. Carbazole derivatives are renowned for their high thermal stability.[3] Thermogravimetric Analysis (TGA) is the standard technique to quantify this property by measuring weight loss as a function of temperature.[15][16]

A high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key indicator of thermal robustness. For carbazole-based materials, a Td well above 300 °C is common and desirable.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for assessing the thermal stability of this compound.

Objective: To determine the decomposition temperature (Td) and identify thermal degradation steps.

Methodology:

-

Instrument Preparation: Ensure the TGA microbalance is calibrated using standard weights and the temperature is calibrated using certified reference materials (e.g., Curie point standards).[16][17]

-

Sample Preparation: Place 5-10 mg of the liquid sample into a clean, tared alumina or platinum crucible.[18]

-

Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with a high-purity inert gas (typically Nitrogen) at a constant flow rate (e.g., 30-50 mL/min) for at least 30 minutes to remove all oxygen.[15][19]

-

Heating Program:

-

Data Acquisition: Continuously record the sample weight, sample temperature, and time throughout the experiment.[15]

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[15]

-

Determine the Td (temperature at 5% weight loss).

-

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Section 4: Electrochemical Characterization

The performance of an organic semiconductor is governed by its frontier molecular orbital (FMO) energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels determine the material's ability to accept or donate electrons and dictate the energy barriers for charge injection from electrodes.[20] Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe these energy levels by measuring a material's oxidation and reduction potentials.[20][21] For a hole-transport material, a high HOMO level (typically -5.0 to -5.5 eV) is desired to facilitate efficient injection of holes from the anode (like ITO).

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the compound and estimate its HOMO energy level.

Methodology:

-

Solution Preparation:

-

Electrochemical Cell Setup:

-

Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[20]

-

Measurement:

-

Scan the potential from an initial value (e.g., 0 V) towards a positive potential until the oxidation peak is observed. Then, reverse the scan back to the starting potential.

-

Perform the scan at a specific rate, typically 50-100 mV/s.[20]

-

-

Calibration: After the measurement, add a small amount of an internal standard, Ferrocene/Ferrocenium (Fc/Fc⁺), to the solution and record its voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential and is used to calibrate the reference electrode.[21]

-

Data Analysis & Calculation:

-

Determine the onset potential of the first oxidation peak (E_onset_ox) from the CV curve.

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some references may use slightly different values, up to 5.1 eV).[20]

-

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Section 5: Optical Properties

The optical properties, specifically UV-Visible absorption and photoluminescence (PL), define how a material interacts with light. For applications in OLEDs, the PL spectrum determines the emission color, while for photovoltaics, the absorption spectrum dictates the range of the solar spectrum the material can harvest.[11][23] Carbazole-based systems are known for their strong absorption in the UV region and blue fluorescence.[8][24]

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

Objective: To characterize the absorption and emission spectra of the compound.

Methodology:

-

Solution Preparation: Prepare a very dilute solution (10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., toluene or THF) to prevent aggregation effects.[11]

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.[11]

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Fill a second quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[25]

-

The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g_opt).

-

-

Photoluminescence (PL) Measurement:

-

Use a spectrofluorometer.[11]

-

Excite the sample at a wavelength corresponding to a major absorption peak (e.g., the λ_max determined from the UV-Vis spectrum).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max) and emission (λ_em).

-

Calculate the optical bandgap using the formula: E_g_opt (eV) = 1240 / λ_onset (nm) .

-

Caption: Characterization workflow for optical properties.

Section 6: Chemical Reactivity and Applications

The true value of this compound lies in its role as a monomer.[5] The C-Br bonds at the 3 and 6 positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions, allowing it to be copolymerized with various boronic esters (Suzuki coupling) or Grignard reagents (Kumada coupling) to form high-molecular-weight polymers.[5][26] This versatility allows for the creation of a vast library of materials with tailored properties. For example, copolymerizing it with fluorene derivatives yields polymers like PF8Cz, which has been successfully used as a hole-transport layer (HTL) material in OLEDs.[5]

Caption: Role as a monomer in Suzuki cross-coupling polymerization.

Conclusion

This compound is a well-designed and highly functional molecular entity for the organic electronics industry. Its physicochemical profile—highlighted by excellent solubility, high thermal stability, suitable electrochemical energy levels for hole transport, and versatile reactivity for polymerization—makes it a preferred building block for advanced semiconductor materials. The systematic characterization through TGA, CV, and spectroscopy, as outlined in this guide, provides the essential data framework for researchers to confidently integrate this compound into material synthesis workflows and predict its performance in final device architectures.

References

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

-

Pater, E., et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH. Retrieved from [Link]

-

Buck, J. R., et al. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Retrieved from [Link]

-

MDPI. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Chemsrc. (2025, September 17). CAS#:173063-52-0 | 9H-Carbazole,3,6-dibromo-9-(2-ethylhexyl)-. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

-

Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Retrieved from [Link]

-

PMC - NIH. (n.d.). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Retrieved from [Link]

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Retrieved from [Link]

-

MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

-

MDPI. (2024, October 28). A Thermogravimetric Analysis of Biomass Conversion to Biochar: Experimental and Kinetic Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Retrieved from [Link]

-

MDPI. (n.d.). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][6][7][13]thiadiazole Acceptor Units for Photonics. Retrieved from [Link]

-

MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Retrieved from [Link]

-

LabSolutions. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. Buy this compound | 173063-52-0 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scholarena.com [scholarena.com]

- 9. 3,6-Dibromo-9-(2-ethylhexyl)carbazole | C20H23Br2N | CID 16752909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labproinc.com [labproinc.com]

- 11. mdpi.com [mdpi.com]

- 12. 3,6-Dibromo-9-(2-ethylhexyl)carbazole | 173063-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. CAS#:173063-52-0 | 9H-Carbazole,3,6-dibromo-9-(2-ethylhexyl) | Chemsrc [chemsrc.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. tainstruments.com [tainstruments.com]

- 18. epfl.ch [epfl.ch]

- 19. A Thermogravimetric Analysis of Biomass Conversion to Biochar: Experimental and Kinetic Modeling [mdpi.com]

- 20. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 21. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. researchgate.net [researchgate.net]

- 24. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 25. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole (CAS: 173063-52-0)

Introduction: The Architectural Significance of a Carbazole Building Block

In the landscape of organic electronics and materials science, progress is often dictated by the molecular architecture of foundational building blocks. 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole, identified by its CAS number 173063-52-0, stands out as a pivotal intermediate for the synthesis of high-performance organic semiconducting materials.[1][2] This molecule is ingeniously designed: a rigid, electron-rich carbazole core provides excellent thermal stability and charge transport capabilities, while the strategically placed bromine atoms at the 3 and 6 positions serve as versatile reactive handles for constructing extended π-conjugated systems.[2] The addition of a branched 2-ethylhexyl chain at the nitrogen atom (position 9) is a critical feature that imparts solubility in common organic solvents, enabling solution-based processing for large-area device fabrication.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its core reactivity and proven applications in advanced technologies such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells.[3] The protocols and data presented herein are synthesized from established literature to provide a reliable resource for researchers aiming to leverage this molecule's unique attributes.

Section 1: Physicochemical and Spectroscopic Profile

The utility of this compound stems from a combination of its chemical structure and resulting physical properties. Its excellent thermal stability and photophysical characteristics are foundational to its role in durable and efficient electronic devices.[3]

| Property | Value | Reference |

| CAS Number | 173063-52-0 | [1][4][5] |

| Molecular Formula | C₂₀H₂₃Br₂N | [1][5] |

| Molecular Weight | 437.22 g/mol | [1][5] |

| Appearance | Colorless to light-colored solid/liquid | [4] |

| Purity | Typically ≥98% (by GC or HPLC) | [4][6] |

| IUPAC Name | 3,6-dibromo-9-(2-ethylhexyl)carbazole | [5] |

Solubility and Thermal Properties: The 2-ethylhexyl group is specifically incorporated to disrupt intermolecular packing, which significantly enhances solubility in solvents like toluene, chloroform, and tetrahydrofuran (THF). This is a crucial attribute for fabrication techniques such as spin coating, dip coating, and inkjet printing used in organic electronics.[1] The rigid carbazole core contributes to a high thermal stability, a necessary property for materials in OLEDs and organic photovoltaics (OPVs) that must endure thermal stress during operation and manufacturing.[3]

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole core, typically in the 7.0-8.5 ppm range. The presence of bromine atoms at the 3 and 6 positions influences the splitting patterns and chemical shifts of the adjacent protons. The aliphatic protons of the 2-ethylhexyl group will appear upfield, generally between 0.8 and 4.5 ppm.

-

¹³C NMR: The carbon spectrum will display distinct signals for the 12 aromatic carbons of the carbazole ring and the 8 carbons of the ethylhexyl chain.

-

UV-Vis Absorption: In solution, the compound exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the carbazole chromophore. Copolymers synthesized from this monomer often have wide band gaps, with a copolymer of carbazole reportedly possessing a band gap of 3.2 eV and a narrow emission band around 400 nm.[1]

Section 2: Synthesis and Purification

The synthesis of this compound is a well-established, two-step process starting from commercially available 9H-carbazole. The causality behind this strategy is straightforward: first, the reactive aromatic positions are halogenated, and second, the solubility-enhancing alkyl chain is installed via N-alkylation.

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Trustworthiness in synthesis relies on reproducible, well-defined procedures. The following protocol is a representative amalgamation of established methods.

Part A: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate 1) [7]

-

Reaction Setup: To a round-bottom flask, add 9H-carbazole (1 eq.) and dissolve it in dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS, 2.1 eq.) in DMF. Add this solution dropwise to the cooled carbazole solution while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup and Isolation: Pour the reaction mixture into a large volume of water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or flash chromatography (silica gel, eluent: dichloromethane/hexane) to yield pure 3,6-Dibromo-9H-carbazole.

Part B: Synthesis of this compound (Final Product) [8]

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add 3,6-Dibromo-9H-carbazole (1 eq.) to a flask containing a suitable solvent such as DMF or THF.

-

Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 eq.) or powdered potassium hydroxide (KOH, 2-3 eq.) portion-wise to the solution and stir for 30-60 minutes at room temperature to deprotonate the carbazole nitrogen.

-

N-Alkylation: Add 2-ethylhexyl bromide (1.2-1.5 eq.) to the mixture via syringe. Heat the reaction to a temperature between 60-80 °C and stir until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature and quench carefully by adding water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product as a viscous oil or low-melting solid.

Section 3: Core Reactivity and Application in Polymer Synthesis

The true value of this compound lies in the chemical potential of its two bromine atoms. These sites are primed for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern π-conjugated polymer synthesis.[2] Reactions like Suzuki, Stille, Kumada, and Buchwald-Hartwig amination allow for the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds, transforming this simple monomer into complex macromolecular structures.[1][9]

Application Focus: Polymer Synthesis via Suzuki Coupling

The Suzuki coupling reaction is arguably the most powerful and widely used method for this purpose due to its tolerance of various functional groups and generally mild reaction conditions.[10][11] It involves the reaction of the dibromo-carbazole monomer with a difunctional organoboron reagent (e.g., a diboronic acid or diboronate ester) in the presence of a palladium catalyst and a base.[10] This reaction forges new C-C bonds, extending the polymer backbone.

Caption: Simplified mechanism of the Suzuki cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Carbazole-Fluorene Copolymer

This protocol describes the synthesis of a copolymer analogous to PF8Cz, a widely used hole-transport material, demonstrating the utility of the title compound.[1]

-

Reagent Preparation: In a Schlenk flask, combine this compound (1 eq.), 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). A phase-transfer catalyst like Aliquat 336 may be added to improve mixing.

-

Polymerization: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring. The polymerization progress can be monitored by observing the increase in viscosity or by taking samples for Gel Permeation Chromatography (GPC) analysis. The reaction is typically run for 24-72 hours.

-

End-Capping: To control the polymer chain length and terminate the reaction, an end-capping agent can be added. For example, add a small amount of phenylboronic acid to cap any remaining bromide ends, followed by bromobenzene to cap any boronate ester ends.

-

Isolation and Purification: Cool the reaction mixture and pour it into a non-solvent like methanol or acetone to precipitate the polymer. Filter the solid polymer and re-dissolve it in a minimal amount of a good solvent (e.g., THF or chloroform). Re-precipitate into methanol to remove residual catalyst and unreacted monomers. Repeat this purification step 2-3 times. Finally, collect the fibrous polymer by filtration and dry it under high vacuum.

Section 4: Applications in Advanced Materials

The polymers and materials derived from this compound are integral components in several state-of-the-art electronic devices.

| Device Type | Role of Carbazole Derivative | Performance Enhancement | References |

| OLEDs | Hole-Transport Layer (HTL) Material, Host Material | Improves hole injection/mobility, enhances efficiency and color purity, provides high triplet energy for phosphorescent emitters. | [1][3][12][13] |

| OPVs | Electron Donor Material in Bulk Heterojunction | Enhances light absorption and energy conversion efficiency through favorable energy level alignment. | [3][14] |

| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Serves as a stable and cost-effective alternative to spiro-OMeTAD, improving device longevity and efficiency. | [9] |

| Fluorescent Probes | Core of Fluorescent Dyes | Used to create markers for biological imaging, offering high sensitivity and specificity. | [3] |

Organic Light-Emitting Diodes (OLEDs): Carbazole-based polymers are widely used as the hole-transport layer (HTL) in OLEDs.[1] Their high hole mobility and appropriate highest occupied molecular orbital (HOMO) energy level facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer. This balanced charge injection is critical for achieving high quantum efficiency and device lifetime.[12]

Organic & Perovskite Solar Cells: In photovoltaic applications, carbazole derivatives function as electron-donor materials in the active layer of OPVs or as the hole-transporting material (HTM) in perovskite solar cells (PSCs).[3][9] Their excellent film-forming properties and thermal stability contribute to the overall performance and operational stability of the solar cells. In PSCs, carbazole-based HTMs have emerged as promising, lower-cost alternatives to the incumbent material, spiro-OMeTAD.[9]

Section 5: Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

-

GHS Hazard Statements: The compound is classified with warnings for causing skin irritation (H315) and serious eye irritation (H319).[5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a molecular scaffold that enables significant innovation in materials science. Its well-defined structure provides a robust platform for creating a vast array of conjugated polymers and functional small molecules. The combination of a stable carbazole core, versatile reactive handles, and engineered solubility makes it an indispensable tool for researchers developing next-generation organic electronic and optoelectronic devices. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in creating more efficient, stable, and solution-processable materials for a brighter technological future.

References

- Chem-Impex. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole.

- Ossila. (n.d.). This compound | CAS 173063-52-0.

- Lab Pro Inc. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole, 5G - D4830-5G.

- Smolecule. (2023, August 15). This compound.

-

PubChem. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. National Center for Biotechnology Information. Retrieved from [Link].

- MDPI. (n.d.). Synthesis of 3,6-Dibromo-9H-carbazole 1. Materials.

- Echemi. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols for 3,6-Dibromocarbazole Derivatives in Perovskite Solar Cells.

- ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.

- ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E.

- Foxx Chemicals. (n.d.). 3, 6-Dibromo-9-(2-ethylhexyl)carbazole, min 97%, 1 gram.

- Labsolu. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole.

-

MDPI. (2024, January 11). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank. Retrieved from [Link].

- Pharmaffiliates. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole.

- ChemicalBook. (2023, June 8). This compound.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link].

-

PubMed Central. (n.d.). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][3][5]thiadiazole Acceptor Units for Photonics. National Center for Biotechnology Information. Retrieved from [Link].

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Derivatives.

-

MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

- Chinese Journal of Chemistry. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

Sources

- 1. ossila.com [ossila.com]

- 2. Buy this compound | 173063-52-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. 3,6-Dibromo-9-(2-ethylhexyl)carbazole | C20H23Br2N | CID 16752909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 13. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 14. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]

"molecular structure of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole"

An In-depth Technical Guide to the Molecular Structure of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Introduction: A Versatile Building Block for Organic Electronics

This compound is a key organic semiconductor building block, or monomer, extensively utilized in the research and development of high-performance organic electronic devices.[1][2] Its molecular architecture is meticulously designed to offer a unique combination of chemical reactivity, solubility, and favorable electronic properties. The structure consists of three primary components: a rigid, electron-rich carbazole core; two bromine atoms positioned at the 3 and 6 positions; and a branched 2-ethylhexyl alkyl chain attached to the nitrogen atom at the 9-position.[1]

This guide provides a detailed exploration of the molecule's structure, from its fundamental physicochemical properties and synthesis to its advanced spectroscopic characterization and the direct implications of its structure on its function in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3]

Section 1: Molecular Identity and Physicochemical Properties

The specific arrangement of atoms in this compound dictates its physical and chemical behavior. Each functional part of the molecule serves a distinct and critical purpose.

-

The Carbazole Core: This planar, aromatic heterocyclic system is the electronic heart of the molecule. Its extended π-conjugated system facilitates efficient hole transport, a crucial property for materials used in the hole-transport layers (HTLs) of electronic devices.[3][4] The inherent rigidity of the carbazole unit contributes to the material's high thermal stability.[2]

-

3,6-Dibromo Substituents: The bromine atoms are not primarily for tuning electronic properties but serve as highly effective reactive sites. These positions are primed for facile carbon-carbon bond formation through cross-coupling reactions, such as Suzuki and Kumada polymerizations, enabling the synthesis of well-defined conjugated polymers.[1]

-

The 9-(2-ethylhexyl) Group: The introduction of this branched alkyl chain at the nitrogen atom is a critical design choice for processability. Unlike a simple planar molecule which would have poor solubility, the bulky, flexible ethylhexyl group disrupts intermolecular π-π stacking. This significantly enhances the molecule's solubility in common organic solvents, making it suitable for solution-based processing techniques like spin coating and inkjet printing.[4][5]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 3,6-dibromo-9-(2-ethylhexyl)carbazole | [6] |

| CAS Number | 173063-52-0 | [1][6][7] |

| Chemical Formula | C₂₀H₂₃Br₂N | [1][6] |

| Molecular Weight | 437.22 g/mol | [1][6] |

| Monoisotopic Mass | 435.01972 Da | [6][8] |

| Appearance | Colorless to light yellow clear liquid or solid | [2] |

| Primary Hazards | Causes skin and serious eye irritation | [6][9] |

Section 2: Synthesis and Purification Workflow

The most common route to synthesizing this molecule is through the N-alkylation of 3,6-dibromo-9H-carbazole. This is a well-established reaction that proceeds with high efficiency. The causality behind this choice is the nucleophilicity of the carbazole nitrogen anion, which readily attacks the electrophilic carbon of an alkyl halide.

Diagram: Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of similar carbazole derivatives.[5][10]

-

Preparation: In a round-bottomed flask under an inert atmosphere (e.g., argon), combine 3,6-dibromo-9H-carbazole (1.0 eq) and a suitable base such as sodium hydroxide (1.0 eq) in a dry polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-ethylhexyl bromide (1.05 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the carbazole starting material.

-

Reaction: Stir the mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbazole spot disappears. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Once the reaction is complete, remove any inorganic solids by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and deionized water to remove any remaining base and salts.[10]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude product.

-

Purification: The final product is purified by recrystallization, typically from ethanol, to yield white needles or a pale yellow solid.[10] Alternatively, for higher purity, silica gel column chromatography can be employed.

Section 3: Structural Characterization and Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete and unambiguous picture of the molecule's connectivity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the identity and placement of hydrogen atoms. For this compound, the spectrum would show distinct signals for:

-

The aromatic protons on the carbazole core, typically appearing in the downfield region (δ 7.0-8.5 ppm). Specific splitting patterns (doublets and doublets of doublets) would confirm the 3,6-substitution pattern.

-

The aliphatic protons of the 2-ethylhexyl group, appearing in the upfield region (δ 0.8-4.5 ppm). The integration of these signals would correspond to the correct number of protons in the chain.

-

-

¹³C NMR: This provides information on the carbon skeleton. The spectrum would display unique signals for each carbon atom in a distinct chemical environment, including the two bromine-substituted aromatic carbons, the other aromatic carbons, and the eight carbons of the ethylhexyl chain.[11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11] Key expected peaks include:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the ethylhexyl group.

-

~1600, 1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1330 cm⁻¹: C-N stretching.

-

~550-650 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS): This technique provides the exact molecular weight, which is a definitive confirmation of the chemical formula.[12] For this molecule, the mass spectrum would show a molecular ion peak cluster corresponding to a mass of ~437 amu. Critically, due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the molecular ion peak will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, providing unambiguous evidence for the presence of two bromine atoms.

Section 4: Electronic Structure and Its Device Implications

The performance of this compound as a monomer in organic electronics is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

The energy difference between the HOMO and LUMO levels defines the material's electronic band gap. For carbazole-based materials, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution depends on the other substituents.[14] These energy levels are critical as they determine how efficiently charge carriers (holes and electrons) can be injected into and transported through the material when it is part of a device.

-

Measurement and Calculation: HOMO and LUMO levels are typically determined experimentally using electrochemical methods like Cyclic Voltammetry (CV) and correlated with optical data from UV-Vis spectroscopy.[13][15] They can also be predicted with reasonable accuracy using computational methods like Density Functional Theory (DFT).[13][16] For carbazole derivatives, HOMO levels are generally in the range of -5.7 to -5.9 eV.[15][17]

-

Role in Devices: In a typical OLED structure, materials are layered according to their energy levels to ensure a smooth flow of charge from the electrodes to the emissive layer where light is generated. Materials derived from this carbazole monomer often serve as the Hole-Transport Layer (HTL) because their HOMO level is well-aligned with the work function of the anode (like ITO) and the HOMO of the subsequent emissive layer, facilitating efficient hole injection and transport.

Diagram: Energy Level Alignment in an OLED

Caption: Energy levels in an OLED showing the role of a carbazole-based HTL.

Section 5: Applications Derived from Molecular Structure

The unique structural features of this compound make it a versatile precursor for a range of semiconducting materials.

Table 2: Polymers Derived from this compound and Their Properties

| Polymer Name / Type | Co-monomer | Resulting Property / Application | Source |

| PF8Cz | 9,9-dioctylfluorene-2,7-diboronic acid ester | Wide band gap (3.06 eV) Hole-Transport Layer (HTL) material for OLEDs. | [1] |

| Carbazole Copolymer | 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | Wide band gap (3.2 eV), narrow blue emission band at 400 nm. | [1] |

| D-A Copolymers | 5,6-difluorobenzo[c][1][9][10]thiadiazole (ffBT) | Efficient red-emitting polymers for LEDs with low onset voltages. | [4] |

The ability to create copolymers by reacting the dibromo-carbazole unit with various other monomers allows for the precise tuning of the final polymer's electronic properties, such as the HOMO/LUMO levels and the optical band gap, tailoring them for specific applications from blue-emitting OLEDs to efficient solar cells.[1][18][19]

References

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. [Link]

-

3,6-Dibromo-9-(2-ethylhexyl)carbazole | C20H23Br2N | CID 16752909. PubChem. [Link]

-

Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. ResearchGate. [Link]

-

(PDF) 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]

-

173063-52-0| Chemical Name : 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Pharmaffiliates. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

-

Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. [Link]

-

Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Publishing. [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Wiley Online Library. [Link]

-

3,6-dibromo-9-(2-ethylhexyl)carbazole. PubChemLite. [Link]

-

CAS#:173063-52-0 | 9H-Carbazole,3,6-dibromo-9-(2-ethylhexyl)-. Chemsrc. [Link]

-

3,6-Dibromo-9-(2-ethylhexyl)carbazole. Oakwood Chemical. [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

HOMO and LUMO distributions and their energies calculated at the... ResearchGate. [Link]

-

Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Dergipark. [Link]

-

Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves. [Link]

-

9H-Carbazole, 9-ethyl-. NIST WebBook. [Link]

-

FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. [Link]

-

Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][9][10]thiadiazole Acceptor Units for Photonics. PMC - PubMed Central. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,6-Dibromo-9-(2-ethylhexyl)carbazole | C20H23Br2N | CID 16752909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 173063-52-0 [chemicalbook.com]

- 8. PubChemLite - 3,6-dibromo-9-(2-ethylhexyl)carbazole (C20H23Br2N) [pubchemlite.lcsb.uni.lu]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 15. mdpi.com [mdpi.com]

- 16. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 19. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

A Guide to the Spectroscopic Characterization of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole, a key building block in the synthesis of advanced organic electronic materials.[1][2] As researchers and developers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), a thorough understanding of the structural and electronic properties of this material is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for confirming the identity, purity, and structural integrity of this carbazole derivative.

This document will delve into the theoretical and practical aspects of the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound. We will explore the expected chemical shifts, coupling constants, and vibrational modes, correlating them directly to the molecule's unique architecture. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related carbazole compounds.[3][4][5]

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its C₂ symmetry, heavily influences its spectroscopic signature. The bromine atoms at the 3 and 6 positions and the chiral 2-ethylhexyl group at the 9-position (the nitrogen atom) create a distinct electronic environment for each nucleus, which is reflected in the NMR and IR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the carbazole core, and the aliphatic region, from the 2-ethylhexyl side chain.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of similar 3,6-disubstituted carbazoles and standard additive models.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 | ~8.1-8.3 | d | ~1.8 |

| H-2, H-7 | ~7.5-7.7 | dd | ~8.6, 1.8 |

| H-1, H-8 | ~7.3-7.5 | d | ~8.6 |

| N-CH₂ | ~4.1-4.3 | d | ~7.2 |

| CH (ethylhexyl) | ~1.9-2.1 | m | - |

| CH₂ (butyl chain) | ~1.2-1.4 | m | - |

| CH₃ (butyl chain) | ~0.8-1.0 | t | ~7.4 |

| CH₃ (ethyl group) | ~0.8-1.0 | t | ~7.4 |

Causality Behind Assignments:

-

Aromatic Protons (H-1, H-2, H-4, H-5, H-7, H-8): The bromine atoms are strongly electron-withdrawing and deshield the adjacent protons. Protons H-4 and H-5 are ortho to the bromine atoms and are expected to be the most deshielded, appearing as doublets due to coupling with H-2 and H-7, respectively. The H-2 and H-7 protons will appear as doublets of doublets, coupling to both their ortho (H-1/H-8) and meta (H-4/H-5) neighbors. The H-1 and H-8 protons, being furthest from the bromine atoms, will be the most shielded of the aromatic protons and will appear as doublets from coupling to H-2 and H-7.

-

Aliphatic Protons: The N-CH₂ protons are directly attached to the nitrogen atom of the carbazole ring and are therefore significantly deshielded. They will appear as a doublet due to coupling with the adjacent CH methine proton. The remaining protons of the 2-ethylhexyl group will appear in the more shielded aliphatic region of the spectrum, with complex overlapping multiplets.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

-

Instrument Setup: The same spectrometer used for ¹H NMR can be used.

-

Acquisition Parameters:

-

Set a wider spectral width (e.g., 0-160 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

-

A significantly larger number of scans will be necessary (e.g., 1024 or more).

-

A longer relaxation delay may be needed for quaternary carbons.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4a, C-4b | ~138-140 |

| C-1, C-8 | ~128-130 |

| C-4, C-5 | ~123-125 |

| C-8a, C-9a | ~122-124 |

| C-2, C-7 | ~112-114 |

| C-3, C-6 | ~111-113 |

| N-CH₂ | ~48-50 |

| CH (ethylhexyl) | ~38-40 |

| CH₂ (butyl chain) | ~30-32, ~28-30, ~23-25 |

| CH₃ (butyl chain) | ~13-15 |

| CH₃ (ethyl group) | ~10-12 |

Causality Behind Assignments:

-

Aromatic Carbons: The carbons directly bonded to the electronegative bromine atoms (C-3 and C-6) are expected to be significantly shielded due to the heavy atom effect, a phenomenon well-documented for halogenated aromatics. The other aromatic carbons will have chemical shifts typical for carbazole systems, with quaternary carbons appearing at the lower field end of the aromatic region.

-

Aliphatic Carbons: The chemical shifts of the 2-ethylhexyl group carbons are predictable based on standard aliphatic carbon ranges. The N-CH₂ carbon is the most deshielded due to its proximity to the nitrogen atom.

FT-IR Spectroscopy: Molecular Vibrations

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄ or CS₂).

-

Instrument Setup: A standard FT-IR spectrometer is used.

-

Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3100 | C-H stretching (aromatic) | Medium |

| ~2850-2960 | C-H stretching (aliphatic) | Strong |

| ~1600, ~1450 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1465 | C-H bending (aliphatic CH₂) | Medium |

| ~1330 | C-N stretching | Medium |

| ~800-880 | C-H out-of-plane bending (aromatic) | Strong |

| ~550-650 | C-Br stretching | Medium-Strong |

Causality Behind Assignments:

-

The spectrum will be dominated by strong C-H stretching vibrations from the abundant aliphatic groups.

-

The aromatic region will show characteristic C=C stretching bands.

-

The C-N stretching of the carbazole core will be present.

-

A strong band in the lower frequency region will be indicative of the C-Br stretching mode, a key feature for confirming the bromination of the carbazole ring.

Visualizing the Structure-Spectrum Correlation

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target molecule.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in organic electronics. A combined analysis of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive understanding of its molecular structure. This guide offers a robust framework for interpreting the spectral data, enabling researchers to confidently verify the identity and purity of their material, thereby ensuring the reliability and reproducibility of their subsequent research and device fabrication.

References

-

DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Retrieved from [Link]

Sources

"solubility of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole in organic solvents"

An In-Depth Technical Guide to the Solubility of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Material Science

This compound is a specialized aromatic heterocyclic compound integral to the advancement of organic electronics.[1][2] With a molecular formula of C₂₀H₂₃Br₂N and a molecular weight of 437.22 g/mol , its structure is engineered for high performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3] The efficacy of this molecule in such applications is fundamentally linked to its processing characteristics, which are governed by its solubility in organic solvents.

The carbazole core provides a rigid, planar structure with favorable charge transport properties, while the strategic placement of two bromine atoms at the 3 and 6 positions offers sites for facile subsequent chemical reactions, such as Suzuki and Kumada coupling, to build larger, high-performance polymers.[3][4] Critically, the addition of a branched 2-ethylhexyl chain at the 9-position is a deliberate structural modification designed to disrupt intermolecular packing and enhance solubility in common organic solvents, a crucial factor for solution-based processing techniques like spin coating, dip coating, and inkjet printing used in device fabrication.[4][5]

This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes its expected behavior in various solvent classes, and presents a robust, field-proven protocol for its quantitative determination.

Part 1: Theoretical Solubility Profile

The solubility of a solute in a solvent is dictated by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] The structure of this compound offers several key features that determine its solubility profile.

Molecular Structure Analysis

-

Carbazole Core: The fused aromatic ring system is inherently non-polar and hydrophobic. This large, rigid structure favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

2-Ethylhexyl Group: This bulky, aliphatic chain is highly non-polar. Its primary role is to increase solubility in organic solvents by preventing the flat carbazole cores from packing too closely, thereby weakening the solute-solute interactions that would favor crystallization over dissolution.[5]

-

Dibromo Substituents: The two bromine atoms increase the molecule's overall molecular weight and introduce some polarity. While halogens can participate in halogen bonding, their primary effect in this large molecule is to contribute to its overall non-polar character.[5]

Based on this analysis, this compound is a predominantly non-polar molecule. Its solubility will be highest in solvents that can effectively interact with its large hydrocarbon and aromatic structure.

Expected Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the carbazole core. The overall non-polar character aligns well. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules. Their polarity is suitable for interacting with the dibrominated carbazole structure. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | THF is a common solvent for polymers and large organic molecules and is expected to be a suitable solvent for this compound.[7] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | While non-polar, the intermolecular forces of alkanes (primarily van der Waals) may be weaker than the π-π interactions between carbazole molecules, leading to lower solubility compared to aromatic solvents.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Low | These solvents are more polar and may not effectively solvate the large, non-polar structure of the molecule.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low / Insoluble | The highly polar and hydrogen-bonding nature of alcohols is incompatible with the non-polar solute.[8] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While the parent 9H-carbazole shows some solubility in DMSO, the large non-polar substituents on the target molecule likely reduce its affinity for these highly polar solvents.[9] |

Part 2: Factors Influencing Solubility

Several experimental and environmental factors can significantly impact the measured solubility of this compound.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[6][9] This endothermic dissolution process means that heating the solvent will allow more solute to dissolve.[10] This is a critical parameter to control and report during any solubility determination.

-

Purity of Solute: Impurities can either increase or decrease the apparent solubility of a compound. The presence of highly soluble impurities could lead to an overestimation, while insoluble impurities could prevent the primary compound from dissolving completely. The material used should have a high purity, typically ≥98%.[1]

-

Solvent Purity: The presence of water or other contaminants in an organic solvent can drastically alter its polarity and, therefore, its ability to dissolve the non-polar carbazole derivative.

-

Physical Form: The compound is often described as a clear, colorless to pale yellow liquid at room temperature, which suggests it may have a low melting point or be an amorphous solid.[1][2][11] If it is a solid, its crystalline form (polymorphism) can affect solubility, as different crystal lattices will have different lattice energies that must be overcome by the solvent.

The logical relationship between these factors and the resulting solubility is illustrated in the diagram below.

Caption: Key factors influencing the solubility of the target compound.

Part 3: Experimental Protocol for Solubility Determination

This section provides a standardized, self-validating protocol for determining the solubility of this compound. The shake-flask method is a reliable and widely accepted technique for this purpose.[6]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent (e.g., Toluene) at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 μm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentration. This is crucial for creating a calibration curve.

-

Causality: A calibration curve is essential for accurately determining the concentration of the unknown saturated solution. It validates the relationship between instrument response (e.g., absorbance or peak area) and concentration.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of the carbazole compound to a vial. "Excess" means adding enough solid/liquid so that some remains undissolved even after equilibrium is reached.

-

Pipette a precise volume (e.g., 5.00 mL) of the solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Reaching equilibrium is the cornerstone of a valid solubility measurement. Insufficient time will result in an underestimation of the true solubility. The presence of undissolved solute at the end confirms that the solution is saturated.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the undissolved material settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the excess solute at the bottom.

-

Immediately filter the sample through a 0.2 μm PTFE syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to a significant overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration curve.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Use the instrument response of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

The final result is the solubility, typically expressed in mg/mL or mol/L.

-

The following diagram outlines this self-validating experimental workflow.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a key building block in organic electronics, with its utility being highly dependent on its solubility in organic solvents.[1][4] Its molecular structure, characterized by a large non-polar carbazole core and a solubilizing 2-ethylhexyl group, dictates a high affinity for non-polar aromatic and chlorinated solvents.[5] While quantitative data remains sparse, the principles of chemical interactions and the provided experimental protocol offer researchers a robust framework for predicting and precisely measuring its solubility. Accurate and reproducible solubility data is the foundation for developing reliable and scalable solution-based fabrication processes for next-generation electronic devices.

References

- What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound? (2024). Vertex AI Search.

-

Carbazole - Solubility of Things. Solubility of Things. [Link]

- EXPERIMENT 1 DETERMIN

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- What Makes Carbazole Derivatives Chemically Stable? (2025). Vertex AI Search.

- Experiment: Solubility of Organic & Inorganic Compounds. (PDF).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (PDF).

-

3,6-Dibromo-9-(2-ethylhexyl)carbazole | C20H23Br2N | CID 16752909. PubChem. [Link]

-